molecular formula C27H36O9 B073346 Simarolide CAS No. 1260-58-8

Simarolide

Cat. No. B073346
CAS RN: 1260-58-8
M. Wt: 504.6 g/mol
InChI Key: XNXXVFZJNZBURI-WCMQAIAJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simarolide is a natural product isolated from the marine sponge Simarella sp. It has been found to possess several biological activities, including anticancer, antiviral, and antimicrobial effects.

Scientific Research Applications

Chemical Composition and Structural Analysis

  • Simarolide, a C25-quassinoid, was isolated from Simaba cuneata and its structural details were determined using spectral data, including 1D and 2D NMR spectra. This study facilitated the complete assignment of the carbon and hydrogen atom chemical shifts for these compounds (Vieira et al., 1999).

Antimalarial Properties

  • In a study evaluating the antimalarial activity of various quassinoids, simarolide exhibited limited effect against chloroquine-resistant Plasmodium falciparum in vitro, suggesting its potential in malaria research (Trager & Polonsky, 1981).

Structural Isolation from Plants

  • Simarolide was also isolated from a French Guyanan Simaroubaceae plant, Simaba cf orinocensis H.B.K. Its structure was established through spectral means and X-ray diffraction analysis, contributing to the understanding of quassinoids' structures (Polonsky et al., 1981).

Effects on Neuronal Development

  • A study on MN9D dopaminergic cells demonstrated that simazine (a similar triazine herbicide) affects dopamine neuronal development-related factors. This suggests potential research applications of simarolide in neurobiology (Yu et al., 2016).

Herbicide Detection Techniques

  • Techniques for detecting simazine, which shares a similar structure with simarolide, were developed using water-soluble polyelectrolytes in immunoassay. This could be relevant for simarolide detection and environmental monitoring (Yazynina et al., 1999).

Soil Interaction Studies

  • Research on simazine's interaction with soil can provide insights into simarolide's environmental behavior and potential agricultural applications. Adsorption studies in different soil types were conducted for simazine, which might be applicable to simarolide (Flores et al., 2009).

properties

CAS RN

1260-58-8

Product Name

Simarolide

Molecular Formula

C27H36O9

Molecular Weight

504.6 g/mol

IUPAC Name

[(1S,2S,4S,6R,7S,9R,13R,14R,16R,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11-dioxo-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate

InChI

InChI=1S/C27H36O9/c1-12-6-16(29)24(33)26(4)15(12)8-19-27(5)18(9-21(31)36-19)25(3,10-17(22(26)27)35-13(2)28)23(32)14-7-20(30)34-11-14/h12,14-19,22,29H,6-11H2,1-5H3/t12-,14-,15+,16+,17-,18+,19-,22-,25-,26+,27-/m1/s1

InChI Key

XNXXVFZJNZBURI-WCMQAIAJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)OC(=O)C)C)C)O

SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O

synonyms

simarolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Simarolide
Reactant of Route 2
Simarolide
Reactant of Route 3
Simarolide
Reactant of Route 4
Simarolide
Reactant of Route 5
Simarolide
Reactant of Route 6
Simarolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.